molecular formula C35H42N2O8S2 B7980988 2-(7-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)hepta-1,3,5-trien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate

2-(7-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)hepta-1,3,5-trien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate

Cat. No. B7980988
M. Wt: 682.8 g/mol
InChI Key: CZWUESRDTYLNDE-UHFFFAOYSA-N
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Description

The compound “2-(7-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)hepta-1,3,5-trien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate” is a complex organic molecule. It is a type of heptamethine cyanine dye . These dyes are often used in biological research and medical imaging due to their ability to absorb and emit light in the near-infrared region .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups. It includes indolinium rings, which are part of the cyanine dye structure, and sulfonate groups, which are often added to increase water solubility . The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

Cyanine dyes, including this compound, are often used as photosensitizers . When exposed to light, they can undergo various photochemical reactions, leading to the production of reactive oxygen species . These species can then react with other molecules, leading to various effects such as cell death in biological systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Cyanine dyes are typically brightly colored and can absorb and emit light in the near-infrared region . They are often modified with various functional groups to improve their solubility and stability .

Scientific Research Applications

Biological Applications

Cy7 has attracted much attention in the field of biological application due to its unique structure and attractive near-infrared (NIR) photophysical properties . The influences of different modification sites on the absorption characteristics, photostability, Stokes shift, fluorescence characteristics, water solubility, and singlet oxygen generation efficiency of this class of dyes are significant .

Cancer Theranostics

Cy7 has prospective application in cancer theranostics because of its excellent tumor-targeting capacity, high quantum yield, low tissue autofluorescence, long absorption wavelength, and low background interference . It is enormously acknowledged in the field of non-invasive therapy that can “detect” and “kill” tumor cells via near-infrared fluorescence (NIRF) imaging, photothermal therapy (PTT), and photodynamic therapy (PDT) .

Labeling of Biological Molecules

Cy7 is a commonly used fluorescent dye that can be used to label nucleic acids, proteins, antibodies, peptides, nanoparticles, etc . However, common Cy7 has a low water solubility, so it is necessary to use organic co-solvents in the aqueous phase labeling reaction system .

Flow Cytometry

PE-Cyanine7 is a tandem fluorophore that can be excited by a broad range of lasers including 488 nm, 532 nm, and 561 nm . This is a bright dye often used in flow cytometry for low-abundance antigens .

Nanoprobe-based Combination Therapy

Cy7 is more available and has excellent properties in cancer theranostics by the presence of multifunctional nanoparticles via fulfilling multimodal imaging and combination therapy simultaneously .

Near-Infrared Fluorescence Imaging

Cy7 has recently received extensive research interest in the field of NIRF imaging . Traditional cyanine dyes, such as indocyanine green (ICG) as the only near-infrared (NIR) optical marker approved by the United States Food and Drug Administration for clinical use, still have limitations: limited photostability, high plasma protein binding rate, medium fluorescence quantum yield, short blood half-life, rapid hepatic uptake, and lack of tumor-targeting specificity .

Future Directions

Cyanine dyes have a wide range of potential applications in biological research and medical imaging . Future research could focus on improving their stability, solubility, and specificity for particular targets. They could also be combined with other therapeutic agents for use in photodynamic therapy .

Mechanism of Action

properties

IUPAC Name

(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N2O8S2/c1-6-36-29-20-18-25(46(40,41)42)23-27(29)34(2,3)31(36)15-11-8-7-9-12-16-32-35(4,5)28-24-26(47(43,44)45)19-21-30(28)37(32)22-14-10-13-17-33(38)39/h7-9,11-12,15-16,18-21,23-24H,6,10,13-14,17,22H2,1-5H3,(H2-,38,39,40,41,42,43,44,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWUESRDTYLNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)hepta-1,3,5-trien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)hepta-1,3,5-trien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
Reactant of Route 2
2-(7-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)hepta-1,3,5-trien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
Reactant of Route 3
2-(7-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)hepta-1,3,5-trien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
Reactant of Route 4
2-(7-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)hepta-1,3,5-trien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
Reactant of Route 5
2-(7-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)hepta-1,3,5-trien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
Reactant of Route 6
Reactant of Route 6
2-(7-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)hepta-1,3,5-trien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate

Q & A

A: Cy7 emits fluorescence in the NIR range (650-900 nm). This region offers reduced tissue scattering and absorption, allowing for deeper tissue penetration and improved signal-to-background ratios compared to visible light fluorescence. [, , , ]

A: Cy7 is often conjugated to biomolecules like antibodies, peptides, or nanoparticles. This conjugation enables targeted delivery of the dye to specific cells or tissues of interest for imaging and tracking. [, , , , , , , , ]

A: Researchers successfully employed Cy7-labeled anti-TAG-72 monoclonal antibodies to target tumor-associated glycoprotein (TAG)-72 in colorectal cancer xenograft mice. The study demonstrated the tumor-targeting capabilities of Cy7-labeled antibodies in living organisms, highlighting their potential as an alternative modality for tumor imaging. []

A: Yes, a study demonstrated the successful use of Cy7-labeled mannose for targeted imaging of tumor-associated macrophages (TAMs) in xenograft tumors. The researchers observed a high uptake of Cy7-labeled mannose by TAMs in tumor tissues, enabling their visualization in vivo. []

A: Research suggests Cy7's potential for guiding surgical procedures. For instance, intraperitoneal injection of Cy7-based nanomicelles has shown promise for enhanced NIR fluorescence imaging and surgical navigation in abdominal tumors. []

A: Yes, Cy7 exhibits photothermal conversion properties, making it suitable for photothermal therapy (PTT). In PTT, the absorbed NIR light is converted into heat, which can be used to selectively destroy tumor cells. [, , ]

A: Researchers developed Cy7-conjugated cerasomes loaded with doxorubicin for combined chemo-photothermal therapy of colorectal cancer. This approach combines the targeted delivery and photothermal properties of Cy7 with the chemotherapeutic action of doxorubicin for enhanced treatment efficacy. []

A: One limitation is the potential for non-specific binding of Cy7-conjugated antibodies, particularly to monocytes, which can lead to false-positive results in flow cytometry. This issue can be addressed by using appropriate blocking reagents or alternative fluorochromes. [, ]

A: One approach involves developing Cy7-based nanotheranostics with catalase-like activity. This design aims to enhance photodynamic therapy (PDT) by increasing singlet oxygen generation and ameliorating PDT efficiency through the catalytic decomposition of H2O2. []

A: Computational methods, like density functional theory (DFT), are valuable for predicting the properties and behavior of Cy7 derivatives. For example, DFT calculations can be used to evaluate ring strain energies of cyclic olefins for optimizing ring-opening metathesis polymerization reactions involving Cy7. []

A: Yes, Cy7 can be incorporated into multimodal nanoparticles for enhanced diagnostic capabilities. For example, researchers developed a multimodal nanoprobe combining superparamagnetic iron oxide nanoparticles (SPIONs) with Cy7 and a nanobody targeting plexind1. This approach allowed for magnetic particle imaging (MPI), fluorescence imaging (FLI), and computed tomography angiography (CTA) of atherosclerotic plaques in mice. []

A: Yes, researchers have designed NIR fluorescent oligonucleotide probes utilizing Cy7 and Cy5.5 for detecting protein-DNA interactions based on FRET. The FRET efficiency between the two dyes was sensitive to protein binding and exonuclease activity, demonstrating the potential of this approach for studying biomolecular interactions. []

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